(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source.
Pyrimidine Ring Construction: The thiadiazole intermediate can be further reacted with a suitable aldehyde or ketone to form the pyrimidine ring.
Functional Group Modifications: Introduction of the methoxy, nitrophenoxy, and ethoxy groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the imino and methoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and alkylating agents are commonly used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazolopyrimidines can act as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Many thiadiazolopyrimidines exhibit antimicrobial activity.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them potential drug candidates.
Medicine
Anticancer Agents: Some derivatives have shown promise as anticancer agents.
Anti-inflammatory Agents: They can also exhibit anti-inflammatory properties.
Industry
Dyes and Pigments: These compounds can be used in the production of dyes and pigments.
Agriculture: They can be used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of thiadiazolopyrimidines typically involves interaction with specific molecular targets such as enzymes or receptors. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiadiazoles: These are simpler analogs with similar biological activities.
Pyrimidines: These compounds share the pyrimidine ring structure but lack the thiadiazole moiety.
Properties
Molecular Formula |
C24H23N5O6S |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N5O6S/c1-3-4-21-27-28-22(25)18(23(30)26-24(28)36-21)13-15-5-10-19(20(14-15)33-2)35-12-11-34-17-8-6-16(7-9-17)29(31)32/h5-10,13-14,25H,3-4,11-12H2,1-2H3/b18-13-,25-22? |
InChI Key |
MFOSQSRHCDFUIB-OQYABBNDSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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